molecular formula C22H17Cl3N6 B13425037 Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- CAS No. 33872-61-6

Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-

Cat. No.: B13425037
CAS No.: 33872-61-6
M. Wt: 471.8 g/mol
InChI Key: ZDJVRDNJLXZODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydrazide groups and chlorophenyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- typically involves multi-step organic reactions. The synthetic routes often include the reaction of hydrazine derivatives with chlorophenyl compounds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. .

Scientific Research Applications

Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:

Properties

CAS No.

33872-61-6

Molecular Formula

C22H17Cl3N6

Molecular Weight

471.8 g/mol

IUPAC Name

1,2,3-tris[(4-chlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C22H17Cl3N6/c23-19-7-1-16(2-8-19)13-26-29-22(30-27-14-17-3-9-20(24)10-4-17)31-28-15-18-5-11-21(25)12-6-18/h1-15H,(H2,29,30,31)

InChI Key

ZDJVRDNJLXZODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)NN=CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.